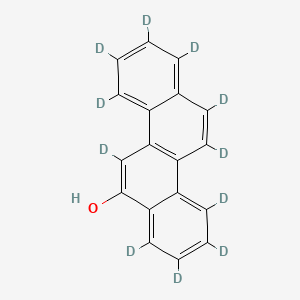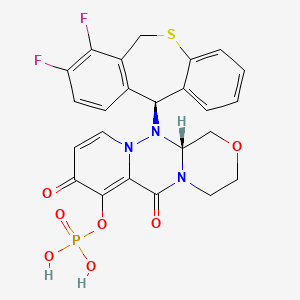
Minocycline-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Minocycline-d6 is a deuterated form of minocycline, a second-generation tetracycline antibiotic. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Minocycline-d6 involves the incorporation of deuterium atoms into the minocycline molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where minocycline is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and deuterium incorporation.
化学反应分析
Types of Reactions
Minocycline-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Minocycline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at different positions on the tetracycline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield various reduced forms of minocycline.
科学研究应用
Minocycline-d6 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of minocycline in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Research: Used in studies related to its antibacterial, anti-inflammatory, and neuroprotective properties.
Medical Research: Investigated for its potential therapeutic effects in conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.
Industrial Applications: Used in the development of new formulations and drug delivery systems.
作用机制
Minocycline-d6 exerts its effects through several mechanisms:
Antibacterial Action: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines and inhibits the activity of microglia and macrophages.
Neuroprotective Effects: Protects neurons by reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory pathways.
相似化合物的比较
Minocycline-d6 is compared with other tetracycline antibiotics such as doxycycline and tetracycline:
Doxycycline: Similar antibacterial spectrum but has different pharmacokinetic properties and is less lipophilic than minocycline.
Tetracycline: First-generation tetracycline with a broader spectrum but lower efficacy and stability compared to minocycline.
Tigecycline: A third-generation tetracycline with enhanced activity against resistant bacterial strains.
This compound is unique due to its deuterium incorporation, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
属性
分子式 |
C23H27N3O7 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3 |
InChI 键 |
FFTVPQUHLQBXQZ-ZLHZFRHYSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H] |
规范 SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


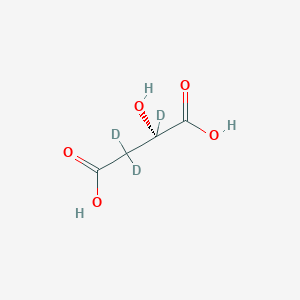
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
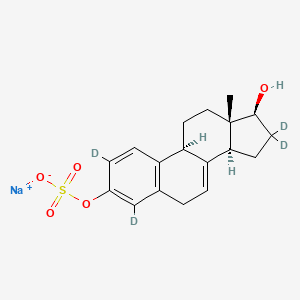
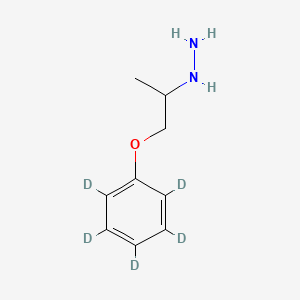
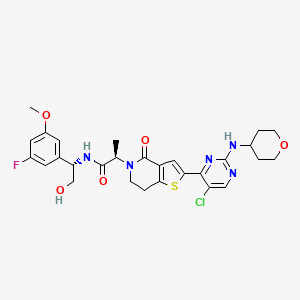
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
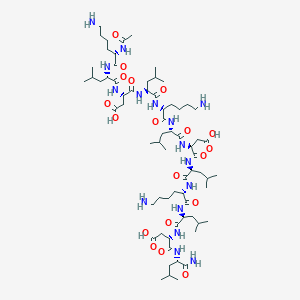
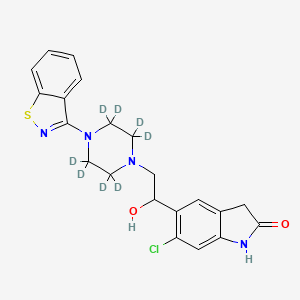
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
